5-chloro-3-(chloromethyl)-1H-indazole
Overview
Description
“5-chloro-3-(chloromethyl)-1H-indazole” is a chlorinated indazole compound. Indazoles are a type of heterocyclic aromatic organic compound, which means they contain a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a nitrogen atom .
Molecular Structure Analysis
Indazoles have a bicyclic structure, consisting of two fused rings: a benzene ring and a pyrazole ring. The pyrazole ring contains two nitrogen atoms . The specific placements of the chlorine and methyl groups in “this compound” would need to be confirmed with a reliable source or a professional chemist.Chemical Reactions Analysis
The chemical reactions involving indazoles can vary widely depending on the specific substitutions on the indazole ring. For example, reactions at the benzylic position (the carbon atom next to the benzene ring) can occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound like “this compound” would depend on its exact molecular structure. Factors such as polarity, reactivity, and stability would be influenced by the presence and position of the chlorine and methyl groups .Scientific Research Applications
Antagonists of Transient Receptor Potential A1 (TRPA1) Ion Channel : 5-chloro-3-(chloromethyl)-1H-indazole derivatives have been identified as antagonists of the TRPA1 ion channel. These derivatives exhibit potent in vitro activity and have shown efficacy in rodent models of inflammatory pain (Rooney et al., 2014).
Synthesis of N-Heterocyclic Carbenes and Mesomeric Betaines : Research has explored the synthesis of pseudo-cross-conjugated mesomeric betaines (PCCMB) from 1,2-dimethylindazolium-3-carboxylates, derivatives of the indazole alkaloid Nigellicin. These compounds can transform into N-heterocyclic carbenes of indazole, which have potential applications in various chemical reactions (Schmidt et al., 2006).
Ruthenium(II)-Mediated Coupling Reactions : Indazole derivatives, including those related to this compound, have been used in ruthenium(II)-mediated coupling reactions. These reactions are crucial in synthesizing complexes with potential applications in cancer therapy (Reisner et al., 2005).
Crystal Structure Analysis : Studies have been conducted to analyze the crystal structure of various indazole derivatives, providing insight into their molecular configurations and potential for further chemical modifications (Chicha et al., 2014).
Antispermatogenic Agents : Certain derivatives of this compound have been studied for their antispermatogenic properties, with implications in the development of male contraceptive drugs (Corsi & Palazzo, 1976).
Electrode Passivation in Batteries : this compound derivatives have been investigated as additives for improving the performance of high-voltage positive electrodes in batteries (Kang et al., 2014).
Palladium-Catalyzed Domino Reactions : The compound has been used in the development of palladium-catalyzed domino reactions for the synthesis of 2H-indazoles, a structure important in drug discovery (Halland et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a specific compound like “5-chloro-3-(chloromethyl)-1H-indazole” would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further for potential use in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFRWHBPXGUKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288021 | |
Record name | 5-Chloro-3-(chloromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27328-69-4 | |
Record name | 5-Chloro-3-(chloromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27328-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(chloromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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